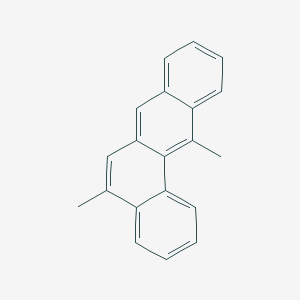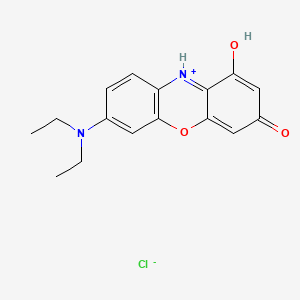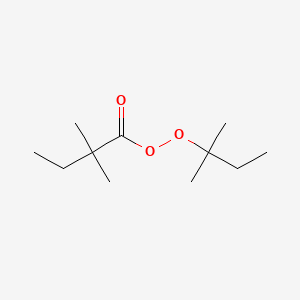
Bis((carboxymethyl)trimethylammonium) sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a colorless to yellow liquid that is highly flammable and water-soluble . This compound is known for its reactivity and is used in various chemical processes and research applications.
准备方法
1,2,3,4-diepoxybutane can be synthesized through the epoxidation of butadiene. The reaction typically involves the use of peracids or hydrogen peroxide as oxidizing agents under controlled conditions . Industrial production methods may vary, but they generally follow similar principles of epoxidation, ensuring high yield and purity of the final product.
化学反应分析
1,2,3,4-diepoxybutane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different alcohols or other reduced forms.
Substitution: It reacts with nucleophiles such as alcohols, amines, and phenols, leading to the formation of substituted products.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,2,3,4-diepoxybutane is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: It serves as a cross-linking agent in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is employed in the production of certain polymers and resins.
作用机制
The mechanism of action of 1,2,3,4-diepoxybutane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with various biomolecules. This reactivity is due to the presence of two epoxide groups, which are highly reactive towards nucleophilic attack. The molecular targets and pathways involved include interactions with proteins, DNA, and other cellular components, which can result in cross-linking and other modifications.
相似化合物的比较
1,2,3,4-diepoxybutane can be compared with other similar compounds such as:
Ethylene oxide: A simpler epoxide with similar reactivity but different applications.
Propylene oxide: Another epoxide used in various industrial applications.
Butadiene monoxide: A related compound with one epoxide group instead of two.
The uniqueness of 1,2,3,4-diepoxybutane lies in its dual epoxide groups, which confer higher reactivity and versatility in chemical reactions compared to its simpler counterparts .
属性
CAS 编号 |
93778-43-9 |
|---|---|
分子式 |
C10H24N2O8S |
分子量 |
332.37 g/mol |
IUPAC 名称 |
carboxymethyl(trimethyl)azanium;sulfate |
InChI |
InChI=1S/2C5H11NO2.H2O4S/c2*1-6(2,3)4-5(7)8;1-5(2,3)4/h2*4H2,1-3H3;(H2,1,2,3,4) |
InChI 键 |
VQOJVZCNOWWFTE-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CC(=O)O.C[N+](C)(C)CC(=O)O.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)




![N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate](/img/structure/B12671290.png)

